2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C11H11NO4S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Derivative Formation : This compound, a derivative of Meldrum’s acid, has been synthesized and utilized in various chemical reactions. For example, its reaction with m-chloroperbenzoic acid produces a sulfoxide derivative, and it can be further reacted with triphenylphosphine to yield different compounds, demonstrating its versatility in organic synthesis (Al-Sheikh et al., 2009).
Crystal Structure and Properties
- Crystal Structure Analysis : The crystal structures of various derivatives of this compound have been analyzed, providing insight into their molecular configurations and interactions. These studies contribute to a deeper understanding of their chemical properties and potential applications (Low et al., 2002).
Potential Applications in Drug Development
- Drug Precursors and Ligands : Some derivatives of this compound are used as precursors or perspective ligands in drug development. This highlights its potential in the pharmaceutical industry for creating new medicinal compounds (Dotsenko et al., 2019).
Supramolecular Chemistry
- Supramolecular Structures : The compound and its derivatives are used in supramolecular chemistry, where their ability to form specific molecular interactions is of interest. These studies are valuable for designing new materials and understanding molecular self-assembly processes (Gould et al., 1998).
Spectroscopy and Theoretical Studies
- Spectroscopy and Theoretical Analysis : The compound has been characterized using techniques like Raman and FT-IR spectroscopy, combined with theoretical DFT calculations. This aids in understanding its vibrational properties and molecular structure, which is crucial for developing applications in material science (Toledo et al., 2015).
Boron Difluoride Complexes
- Formation of Boron Difluoride Complexes : This compound reacts with BF3·Et2O under mild conditions to form boron difluoride complexes. These complexes have potential applications in catalysis and material sciences (Pawelska et al., 2012).
Pyrolytic Generation Studies
- Pyrolytic Studies : The compound has been studied for its behavior under pyrolysis, which is key to understanding its thermal stability and decomposition products. This is important for its applications in high-temperature processes (Brown et al., 1976).
Properties
IUPAC Name |
2,2-dimethyl-5-[(thiophen-3-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(2)15-9(13)8(10(14)16-11)5-12-7-3-4-17-6-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJLEUVLTRJTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CSC=C2)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623855 | |
Record name | 2,2-Dimethyl-5-{[(thiophen-3-yl)amino]methylidene}-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913377-45-4 | |
Record name | 2,2-Dimethyl-5-{[(thiophen-3-yl)amino]methylidene}-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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